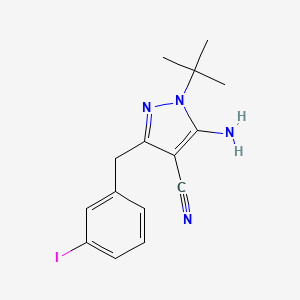
3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
The compound "3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile" is a derivative of the pyrazole class, which is known for its diverse biological activities and potential use in medicinal chemistry. Pyrazole derivatives are often synthesized for their potential applications in drug discovery and development.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. A novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been reported, which involves a selective Sandmeyer reaction on diaminopyrazole, yielding good results . Another approach for synthesizing pyrazole derivatives is a one-pot, four-component condensation reaction, which has been used to create a series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles . Additionally, the synthesis of Schiff bases from pyrazole derivatives has been demonstrated, which includes the use of Vilsmeier-Haack reaction in a multi-step process .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized by various spectroscopic methods. For instance, the structure of novel compounds synthesized from pyrazole derivatives has been established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . The hydrogen-bonded structures of certain pyrazole derivatives have also been studied, revealing the impact of minor changes in substituents on the hydrogen-bonded structures .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, leading to the formation of different compounds with potential biological activities. For example, the reaction of carbonyl compounds with certain pyrazole derivatives can yield tetrahydropyrimido[4',5':3,4]pyrazolo[5,1-c][1,2,4]triazine diones and related compounds . The reactivity of these compounds can be further explored to synthesize novel molecules with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as tert-butyl, iodobenzyl, and carbonitrile groups can affect the compound's solubility, stability, and reactivity. The crystalline structure of some pyrazole derivatives has been analyzed, showing the formation of hydrogen-bonded chains and aggregates, which can provide insights into their physical properties . Additionally, the synthesis of pyrazole derivatives bearing a benzoquinoline moiety has been reported, and these compounds have shown good to excellent antibacterial activity, indicating their potential as antibacterial agents .
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Molecular Structures
Hydrogen-Bonded Chains and Aggregates : Research demonstrates that molecules similar to 3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile, such as 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, form simple chains linked by C-H...N hydrogen bonds. Other related molecules form tetramolecular aggregates through a combination of C-H...N and C-H...O hydrogen bonds, indicating the potential for diverse molecular interactions in similar compounds (Abonía et al., 2007).
Supramolecular Structures : In related research, molecules like 3-tert-butyl-5-[(benzotriazol-1-ylmethyl)(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole show weak links forming centrosymmetric tetramolecular aggregates. This suggests the potential for creating supramolecular structures with similar compounds, which could be beneficial for various applications in material science and nanotechnology (Castillo et al., 2009).
Chemical Reactivity and Synthesis
- Reactivity with Carbonyl Compounds : A study on the reactivity of similar pyrazole compounds, like 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile, revealed the formation of various substituted products when reacted with carbonyl compounds. This highlights the potential for diverse chemical transformations in related compounds, which can be useful in developing new synthetic routes for pharmaceuticals or organic materials (Mironovich et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-1-tert-butyl-3-[(3-iodophenyl)methyl]pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN4/c1-15(2,3)20-14(18)12(9-17)13(19-20)8-10-5-4-6-11(16)7-10/h4-7H,8,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHUUXAUDFUGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=N1)CC2=CC(=CC=C2)I)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




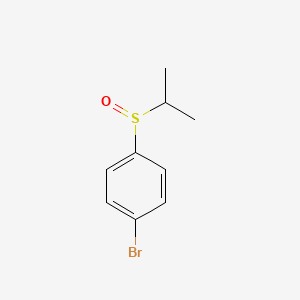

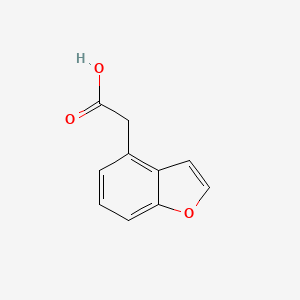
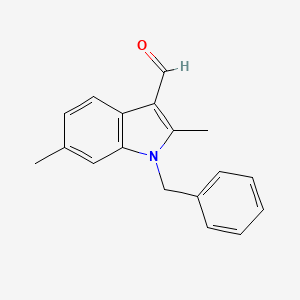

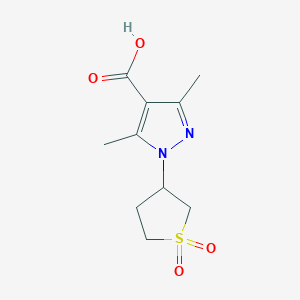
![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3033693.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B3033694.png)


![4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3033699.png)

![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B3033703.png)